Veratriloside
Overview
Description
Veratriloside is a naturally occurring xanthone glycoside found in various species of the Gentianella genus, particularly in Gentianella amarella . This compound is characterized by its unique structure, which includes a xanthone core substituted with hydroxy and methoxy groups, and a glucopyranoside moiety . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratriloside can be isolated from natural sources such as Gentianella amarella through extraction and chromatographic techniques. The isolation process typically involves the use of solvents like methanol or ethanol for extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and centrifugal partition chromatography.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. advancements in biotechnological methods, such as in vitro propagation of Gentianella species, have been explored to enhance the yield of this compound and other secondary metabolites .
Chemical Reactions Analysis
Types of Reactions: Veratriloside undergoes various chemical reactions, including:
Oxidation: The xanthone core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthone core.
Substitution: Substitution reactions can introduce new functional groups onto the xanthone core or the glucopyranoside moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various xanthone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of veratriloside involves its interaction with various molecular targets and pathways. The xanthone core and glucopyranoside moiety contribute to its biological activity by modulating enzyme activity and signaling pathways . For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Veratriloside is unique among xanthone glycosides due to its specific substitution pattern and glucopyranoside moiety . Similar compounds include:
- Corymbiferin 3-O-beta-D-glucopyranoside
- Swertiabisxanthone-I 8’-O-beta-D-glucopyranoside
- Bellidifolin
- Bellidin
Properties
IUPAC Name |
1-hydroxy-3,4-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3/t13-,16-,17+,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZPRERNBNKYMD-GUFUGUNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227708 | |
Record name | Veratriloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76907-78-3 | |
Record name | Veratriloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratriloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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